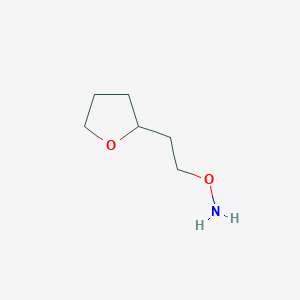

o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

O-[2-(oxolan-2-yl)ethyl]hydroxylamine |

InChI |

InChI=1S/C6H13NO2/c7-9-5-3-6-2-1-4-8-6/h6H,1-5,7H2 |

InChI Key |

AVLBRATXXJXTLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine can undergo oxidation reactions, leading to the formation of oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions may vary depending on the substituent, but typical reagents include alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various derivatives.

- Employed in the synthesis of potential histone deacetylase (HDAC) inhibitors .

Biology:

- Utilized in biochemical assays to detect single-strand breaks (SSBs) in DNA through coupling with alkaline gel electrophoresis .

Medicine:

- Investigated for its potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism of action of o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Hydroxylamine, O-[2-(tetrahydro-2-furanyl)ethyl]

- CAS No.: 1521807-11-3

- Molecular Formula: C₆H₁₃NO₂

- Structure : Features a hydroxylamine group (-NHOH) attached via an ethyl linker to a tetrahydrofuran (THF) ring (a five-membered oxygen-containing heterocycle) .

Applications :

Primarily used in organic synthesis as a reagent for oxime formation, nitrone generation, and as a protecting group for carbonyl compounds. Its THF moiety enhances solubility in polar aprotic solvents, making it advantageous in nucleophilic reactions .

Comparison with Structurally Similar Compounds

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (CAS 6723-30-4)

Structural Differences :

- Contains a six-membered tetrahydropyran (oxane) ring instead of a five-membered THF.

- Molecular Formula: C₆H₁₃NO₂ (same as target compound but with a larger ring).

Synthesis :

Synthesized via acid-catalyzed reaction of N-hydroxyphthalimide with dihydropyran, followed by hydrazine cleavage . Comparatively, the THF analog may require different starting materials (e.g., THF derivatives).

This impacts reaction rates in cycloadditions or oxidations .

O-(2,4-Dimethoxybenzyl)hydroxylamine (CAS 216067-66-2)

Structural Differences :

- Aromatic benzyl group substituted with methoxy groups vs. aliphatic THF-ethyl chain.

Applications: Used in peptide synthesis and as a nitroxide precursor. The electron-donating methoxy groups enhance stability but reduce solubility in non-polar solvents compared to the THF derivative .

Reactivity :

Benzyl groups introduce steric hindrance, slowing reactions with bulky substrates. The THF derivative’s aliphatic chain offers greater flexibility, favoring faster kinetics in some cases.

2-(Oxan-3-yl)ethanamine (CAS Not Specified)

Structural Differences :

- Ethylamine group (-CH₂CH₂NH₂) instead of hydroxylamine.

- Contains a tetrahydropyran (oxane) ring.

Applications :

Used as a building block in pharmaceuticals. The absence of the hydroxylamine group limits its utility in oxime chemistry but makes it suitable for amine-based coupling reactions .

Key Comparative Insights

Structural and Electronic Effects

- Ring Size : Five-membered THF rings exhibit higher ring strain and reactivity compared to six-membered pyran analogs, influencing reaction selectivity .

- Substituent Effects : Aliphatic chains (e.g., THF-ethyl) improve solubility in organic solvents, while aromatic groups (e.g., benzyl) enhance thermal stability but reduce nucleophilicity .

Biological Activity

o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine is a hydroxylamine derivative that has garnered interest due to its potential biological activities. Hydroxylamines are known for their roles in various biochemical processes, including acting as reducing agents and intermediates in organic synthesis. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C7H13NO2

- Molecular Weight: 143.18 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC(C1CCCO1)N(O)C

The biological activity of this compound may be attributed to several mechanisms:

- Redox Reactions: Hydroxylamines can participate in redox reactions, potentially influencing oxidative stress pathways.

- Enzyme Inhibition: Compounds like hydroxylamines have been shown to inhibit various enzymes, including nitric oxide synthase and cytochrome P450 enzymes, which could lead to altered metabolic processes.

- Antioxidant Activity: Hydroxylamines may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that hydroxylamines can possess antimicrobial properties. For instance, studies have shown that certain hydroxylamine derivatives exhibit activity against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Properties

There is emerging evidence that hydroxylamines may have anticancer effects. They can induce apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition . Specific studies have demonstrated that hydroxylamine derivatives can inhibit the growth of cancer cell lines by disrupting cellular signaling pathways .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine?

The compound is typically synthesized via reductive amination of cyclic ketones with hydroxylamine derivatives. For example, ketones derived from tetrahydrofuran (THF) can react with hydroxylamine under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride to form the desired product. Evidence from analogous compounds (e.g., O-[2-(2-fluorophenyl)ethyl]hydroxylamine) shows that reductive amination of ketones with hydroxylamine derivatives yields stable intermediates, which are then purified via column chromatography . Adaptations for THF-based precursors would involve selecting THF-derived ketones and optimizing reaction conditions (e.g., solvent, temperature) .

Basic: How is the purity and structural integrity of this compound verified?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the THF ring and hydroxylamine group (e.g., characteristic shifts for ethylene and hydroxyl protons) .

- Mass Spectrometry (MS) : For molecular weight confirmation .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, using methods similar to those for tetrahydrofuran-containing compounds (e.g., C18 columns with THF/water mobile phases) .

Advanced: What strategies enhance the stability of this compound during storage?

- Low-temperature storage (-20°C) in airtight, light-resistant containers to prevent oxidation of the hydroxylamine group .

- Use of stabilizers like ascorbic acid or EDTA to chelate metal ions that catalyze degradation .

- Regular stability testing via HPLC to monitor degradation products (e.g., oximes or amines formed via oxidation/reduction) .

Advanced: How does the tetrahydrofuran ring influence the compound's reactivity in nucleophilic reactions?

The THF ring enhances solubility in polar aprotic solvents (e.g., THF, DMF), facilitating reactions in homogeneous phases. Its electron-rich oxygen atom can stabilize transition states during nucleophilic attacks, improving reaction yields. Comparative studies with non-cyclic analogs (e.g., O-(2-methoxyethyl)hydroxylamine) show slower reaction kinetics due to reduced steric hindrance and electronic effects .

Advanced: What experimental approaches analyze the compound's mechanism in enzyme inhibition?

- Kinetic assays : Measure inhibition constants (Ki) using purified enzymes (e.g., indoleamine 2,3-dioxygenase) to assess competitive/non-competitive binding .

- Docking simulations : Computational models (e.g., AutoDock Vina) predict interactions between the hydroxylamine group and enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to elucidate affinity and specificity .

Basic: What are the common degradation products of this compound under various conditions?

- Oxidation : Forms oximes (e.g., via H₂O₂) .

- Reduction : Yields ethylamine derivatives (e.g., using NaBH₄) .

- Hydrolysis : In acidic/basic conditions, cleavage of the hydroxylamine group generates THF-ethanol and ammonia .

Advanced: How do researchers address discrepancies in reported biological activities of hydroxylamine derivatives?

Contradictions often arise from structural variations (e.g., fluorinated vs. non-fluorinated analogs) or assay conditions (e.g., pH, enzyme source). To resolve these:

- Comparative SAR studies : Evaluate substituent effects (e.g., THF vs. pyran rings) on activity .

- Standardized protocols : Use uniform enzyme sources (e.g., recombinant human enzymes) and buffer systems .

Basic: What analytical methods quantify this compound in complex mixtures?

- HPLC-UV/Vis : Using reverse-phase C18 columns with THF/water gradients (detection at 210–220 nm) .

- LC-MS/MS : For high sensitivity in biological matrices (e.g., plasma), monitoring specific ion transitions .

Advanced: What computational models predict interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO) to predict nucleophilic reactivity .

- Molecular Dynamics (MD) : Simulates binding stability in enzyme active sites over time .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Emergency protocols : Immediate rinsing with water for spills or exposure, followed by medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.